Disodium 4,4'-bis((4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Description

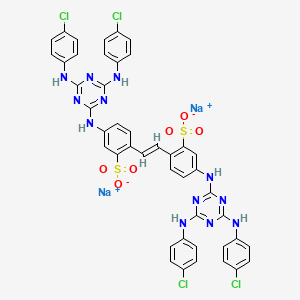

Disodium 4,4'-bis((4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate is a symmetrical fluorescent whitening agent (FWA) derived from the stilbene-2,2'-disulphonate backbone. Its structure features two triazine rings substituted with p-chloroanilino groups at the 4- and 6-positions, enhancing electron-withdrawing properties and UV absorption efficiency . These compounds are widely used in textiles, plastics, and detergents due to their ability to absorb ultraviolet light and emit blue fluorescence, counteracting yellowing .

Properties

CAS No. |

23729-34-2 |

|---|---|

Molecular Formula |

C44H30Cl4N12Na2O6S2 |

Molecular Weight |

1074.7 g/mol |

IUPAC Name |

disodium;5-[[4,6-bis(4-chloroanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4,6-bis(4-chloroanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C44H32Cl4N12O6S2.2Na/c45-27-5-15-31(16-6-27)49-39-55-40(50-32-17-7-28(46)8-18-32)58-43(57-39)53-35-13-3-25(37(23-35)67(61,62)63)1-2-26-4-14-36(24-38(26)68(64,65)66)54-44-59-41(51-33-19-9-29(47)10-20-33)56-42(60-44)52-34-21-11-30(48)12-22-34;;/h1-24H,(H,61,62,63)(H,64,65,66)(H3,49,50,53,55,57,58)(H3,51,52,54,56,59,60);;/q;2*+1/p-2/b2-1+;; |

InChI Key |

CSXOJWAXPIZZPA-SEPHDYHBSA-L |

Isomeric SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)Cl)NC7=CC=C(C=C7)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)Cl)Cl.[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)Cl)NC7=CC=C(C=C7)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)Cl)Cl.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate involves multiple steps. The process typically starts with the transformation of 4,4’-diaminostilbene-2,2’-disulfonic acid into 4,4’-dihydrazinostilbene-2,2’-disulfonic acid. This intermediate is then reacted with 4,6-bis(p-chloroanilino)-1,3,5-triazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine rings.

Oxidation and Reduction: The stilbene moiety can participate in redox reactions, although these are less common in practical applications.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the triazine rings .

Scientific Research Applications

Chemistry

In chemistry, Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is used as a fluorescent probe to study various chemical processes. Its ability to emit blue light upon UV excitation makes it useful in fluorescence spectroscopy .

Biology

In biological research, this compound is used to stain and visualize biological samples. Its fluorescence properties allow researchers to track and study cellular components and processes .

Medicine

Industry

In the industrial sector, Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is widely used in laundry detergents, paper, and textile industries to enhance the whiteness and brightness of products .

Mechanism of Action

The mechanism of action of Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate involves the absorption of UV light and the subsequent emission of blue light. This fluorescence effect compensates for the yellowish tint of fabrics, making them appear whiter and brighter. The molecular targets include the fabric fibers, where the compound binds and exerts its whitening effect .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural and molecular parameters of the target compound with its analogs:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The p-chloroanilino groups in the target compound likely enhance UV absorption and fluorescence intensity compared to morpholino (CXT) or hydroxyethylamino (VBL) substituents. However, bulky chloro groups may reduce solubility . Hydrophilicity: Hydroxyethylamino (VBL) and morpholino (CXT) substituents improve water solubility, making them suitable for detergent applications .

Optical and Performance Characteristics

Table 2: Comparative Optical and Application Data

Key Findings:

Fluorescence Intensity: VBL exhibits the highest fluorescence intensity due to its hydroxyethylamino groups, which reduce aggregation and enhance quantum yield . The target compound's p-chloroanilino groups may similarly improve fluorescence but with trade-offs in solubility.

Photostability: Morpholino-substituted CXT demonstrates superior photostability, attributed to the electron-donating nature of morpholino, which stabilizes excited states .

Biodegradability : Styryl-based Compound B degrades faster in activated sludge (14 days) compared to triazinyl-stilbene derivatives (30 days) .

Environmental and Regulatory Considerations

- Regulatory Status: CXT (CAS 3426-43-5) and VBL (CAS 85187-66-2) are approved for food-contact materials in the EU .

Environmental Impact :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.